N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c26-35(32,33)20-12-10-18(11-13-20)14-15-29-24(31)21-8-4-5-9-22(21)28-25(29)34-17-23(30)27-16-19-6-2-1-3-7-19/h1-13H,14-17H2,(H,27,30)(H2,26,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSPTJFHRTYWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with amides or isocyanates under acidic or basic conditions.
Introduction of the Sulfamoylphenyl Group:
Attachment of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Formation of the Final Compound: The final step involves the coupling of the quinazolinone derivative with the sulfamoylphenyl derivative under suitable conditions, such as using a base like triethylamine in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinone using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes or proteins, inhibiting their function and leading to antibacterial effects.
Pathways Involved: It may interfere with DNA replication or protein synthesis in bacteria, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues and Substituent Variations
Key structural analogues include derivatives with variations in the acetamide and quinazolinone substituents. For example:
The target compound distinguishes itself through the benzyl group on the acetamide and the ethyl linker in the 4-sulfamoylphenyl substituent.
2.4 Comparison with Heterocyclic Derivatives
- Pyrimido-Indole Analogues : describes a compound with a pyrimido[5,4-b]indole core. Such structures may offer improved DNA intercalation but lack the sulfamoyl group, reducing antibacterial specificity .
- Benzodioxin Derivatives : ’s compound features a dihydrobenzodioxin group, which could enhance antioxidant activity but may reduce metabolic stability compared to the target’s sulfamoylphenyl group .
Biological Activity
N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and kinase inhibition. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is C21H25N3O2S2, with a molecular weight of 415.6 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.
1. Anticancer Activity
Recent studies have demonstrated that compounds similar to N-benzyl derivatives exhibit significant anticancer properties. For instance, in a study evaluating various N-benzyl substituted acetamides, it was found that these compounds could inhibit cell proliferation in cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). The mechanism appears to involve the inhibition of specific kinases that are crucial for tumor growth and survival.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 8a | NIH3T3/c-Src527F | 1.34 |
| 8b | SYF/c-Src527F | 1.49 |
| 8c | HT29 | 2.30 |
These results indicate that the introduction of various substituents on the benzyl group can modulate the potency of these compounds against cancer cells.
2. Kinase Inhibition
The biological activity of N-benzyl derivatives is often linked to their ability to inhibit Src kinase, a protein tyrosine kinase involved in signaling pathways that regulate cell growth and differentiation. In engineered cell lines expressing constitutively active Src, N-benzyl derivatives showed promising inhibitory effects.
Case Study: Src Kinase Inhibition
In a specific study involving Src-driven cell growth assays, compound 8a demonstrated significant inhibitory activity with GI50 values indicating strong potential as an anticancer agent. The structure-activity relationship (SAR) analysis revealed that substituents on the benzyl ring significantly influenced the inhibitory potency.
The proposed mechanism for the anticancer activity of N-benzyl derivatives involves:
- Inhibition of Kinase Activity : By blocking the activity of Src kinase and potentially other related kinases.
- Induction of Apoptosis : Some studies suggest that these compounds may induce programmed cell death in cancer cells through various signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
